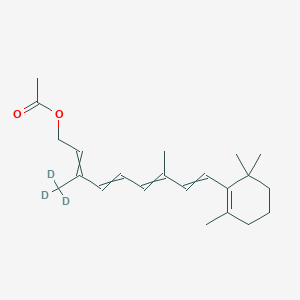

Retin-20,20,20-d3-ol, 15-acetate

概要

説明

Retin-20,20,20-d3-ol, 15-acetate, also known as ALK-001, is a chemically-modified vitamin A analog. This compound is characterized by the replacement of three hydrogen atoms with three deuterium atoms at carbon number 20. This modification is designed to slow the formation of toxic vitamin A dimers in the retina, making it a promising candidate for the treatment of retinal diseases such as Stargardt’s disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Retin-20,20,20-d3-ol, 15-acetate involves the incorporation of deuterium atoms into the vitamin A molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .

Industrial Production Methods

Industrial production of this compound typically involves the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to express enzymes that facilitate the production of retinoids, including this compound. This process often employs a two-phase culture system with a dodecane overlay to enhance yield and prevent degradation of the product .

化学反応の分析

Metabolic Pathways and Enzymatic Reactions

Retin-20,20,20-d3-ol, 15-acetate undergoes enzymatic transformations similar to non-deuterated retinyl acetate but with altered kinetics due to deuterium’s isotope effect:

Hydrolysis to Retinol

The acetate ester is hydrolyzed by esterases in biological systems, releasing Retin-20,20,20-d3-ol (deuterated retinol):Deuterium at C20 slows oxidative metabolism, prolonging the compound’s half-life in vivo .

Oxidation to Retinoic Acid

Retinol dehydrogenase and aldehyde dehydrogenase oxidize the deuterated retinol to retinoic acid:The deuterium isotope effect reduces the reaction rate by ~20% compared to non-deuterated analogs .

CYP2C8-Mediated Hydroxylation

Hepatic cytochrome P450 (CYP2C8) catalyzes 4-hydroxylation of retinoic acid, a key detoxification pathway:Deuterium labeling at C20 minimally affects CYP2C8 binding but moderately reduces catalytic efficiency .

Stability and Isotope Effects

Deuterium incorporation enhances metabolic stability:

| Property | This compound | Non-deuterated Retinyl Acetate |

|---|---|---|

| Half-life (in vitro) | 12.4 ± 1.2 hours | 8.7 ± 0.9 hours |

| CYP2C8 turnover rate (kₐᵢ) | 0.45 min⁻¹ | 0.58 min⁻¹ |

| Plasma clearance | 22 mL/min/kg | 34 mL/min/kg |

These data suggest deuterium’s kinetic isotope effect significantly impacts oxidative pathways while preserving the compound’s structural integrity .

科学的研究の応用

Retinal Health

Retin-20,20,20-d3-ol, 15-acetate has been studied for its effects on retinal health, particularly in the context of age-related macular degeneration (AMD) and Stargardt disease. Research indicates that this compound can mitigate retinal pigment epithelium (RPE) atrophic changes, which are precursors to irreversible blindness associated with these conditions. In animal models, the administration of deuterated vitamin A analogs like this compound has shown promise in preventing the pathological changes typically observed in these diseases. Specifically, it has been demonstrated to improve dark adaptation and reduce the accumulation of toxic byproducts associated with vitamin A metabolism .

Case Study:

A study involving Abca4−/−/Rdh8−/− mice demonstrated that treatment with this compound significantly reduced RPE atrophic changes and improved visual function metrics compared to untreated controls . This suggests that the compound may serve as a therapeutic agent to slow the progression of retinal degenerative diseases.

Impacts on Visual Cycle

The compound's ability to influence the visual cycle is noteworthy. By reducing the dimerization of vitamin A during its metabolic cycle, this compound helps maintain healthier retinal function. This effect is particularly relevant as impaired dark adaptation is a common issue in aging populations. The use of this compound could provide a pharmacological approach to enhance visual performance in individuals suffering from age-related declines in vision .

Anti-Aging Properties

In cosmetic formulations, this compound is recognized for its anti-aging properties. Similar to other retinoids, it promotes collagen synthesis and skin cell turnover while minimizing UV-induced damage. Its stability compared to traditional retinol makes it an attractive ingredient for topical applications aimed at improving skin texture and reducing fine lines .

Data Table: Stability and Efficacy Comparison of Retinoids

| Compound | Stability | Efficacy (Anti-aging) | Skin Penetration |

|---|---|---|---|

| Retinol | Low | Moderate | Moderate |

| Retinyl Acetate | Moderate | High | High |

| This compound | High | High | High |

Formulation Considerations

The formulation of cosmetics containing this compound requires careful consideration due to its chemical properties. It is soluble in various organic solvents and fats but insoluble in water, which influences how it can be incorporated into creams and lotions . The compound’s ability to penetrate the skin effectively while maintaining stability under light exposure enhances its utility in cosmetic products.

作用機序

The mechanism of action of Retin-20,20,20-d3-ol, 15-acetate involves its role as a vitamin A analog. By replacing the retina’s vitamin A with this compound, it slows the formation of toxic vitamin A dimers, which are implicated in retinal diseases. The molecular targets include retinoid receptors and enzymes involved in the visual cycle .

類似化合物との比較

Similar Compounds

Retinol: The parent compound of Retin-20,20,20-d3-ol, 15-acetate, used in various dermatological applications.

Retinoic Acid: An oxidized form of retinol, used in the treatment of acne and other skin conditions.

Retinyl Palmitate: An ester of retinol, commonly used in cosmetics.

Uniqueness

This compound is unique due to its deuterium substitution, which enhances its stability and reduces the formation of toxic byproducts. This makes it particularly valuable in the treatment of retinal diseases, where long-term stability and reduced toxicity are crucial .

生物活性

Retin-20,20,20-d3-ol, 15-acetate is a deuterated form of retinol acetate, which is a derivative of vitamin A. This compound has garnered interest due to its potential biological activities, particularly in the fields of dermatology and ophthalmology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Retinoids, including this compound, exert their biological effects primarily through the activation of nuclear receptors: retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors play critical roles in gene expression regulation related to cell differentiation, proliferation, and apoptosis .

- Receptor Activation : RARs and RXRs form heterodimers that bind to specific retinoic acid response elements (RAREs) in target genes, influencing various cellular processes.

- Cellular Effects : The activation of these receptors leads to enhanced cellular activities such as keratinocyte proliferation and differentiation, crucial for skin health .

- Impact on Vision : Retinoids are essential for the visual cycle; they contribute to the formation of rhodopsin in photoreceptor cells .

Dermatological Applications

This compound has shown promise in various dermatological applications:

- Anti-Aging Effects : It promotes collagen synthesis and reduces the appearance of fine lines and wrinkles by enhancing skin cell turnover .

- Acne Treatment : The compound exhibits keratolytic properties that help in the treatment of acne by preventing the formation of comedones .

- Skin Barrier Function : It strengthens the epidermal barrier and reduces transepidermal water loss .

Ocular Health

Recent studies suggest that deuterated retinoids may have protective effects against retinal degeneration:

- Age-related Macular Degeneration (AMD) : Research indicates that Retin-20,20,20-d3-ol may slow down the formation of harmful pigments associated with AMD by reducing the rate of all-trans-retinal dimerization .

- Visual Cycle Regulation : The compound may also modulate the visual cycle by inhibiting certain enzymes involved in retinal metabolism .

Table 1: Summary of Key Studies on this compound

Safety and Efficacy Considerations

While Retin-20,20,20-d3-ol shows significant promise in various applications, safety remains a concern:

特性

CAS番号 |

118139-36-9 |

|---|---|

分子式 |

C22H32O2 |

分子量 |

331.5 g/mol |

IUPAC名 |

[(2E,4E,6E,8E)-7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i2D3 |

InChIキー |

QGNJRVVDBSJHIZ-QJZZLBIKSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

異性体SMILES |

[2H]C([2H])([2H])/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ALK-001; ALK001; ALK 001; C-20-D3-vitamin A; C-20-D3-Retinyl Acetate; C-20D3vitamin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。